2-(2-Aminothiazol-4-yl)acetaldehyde
Description
2-(2-Aminothiazol-4-yl)acetaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with an amino group at position 2 and an acetaldehyde moiety at position 2. This compound is primarily recognized as a critical intermediate in the synthesis of cephalosporin antibiotics, such as cefotiam and cefdinir . Its hydrochloride salt (CAS 66659-20-9) is commonly utilized in pharmaceutical manufacturing due to enhanced stability and solubility . The compound's reactivity stems from the electron-rich thiazole ring and the aldehyde group, enabling diverse chemical modifications essential for constructing β-lactam antibiotics .
Properties
Molecular Formula |
C5H6N2OS |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C5H6N2OS/c6-5-7-4(1-2-8)3-9-5/h2-3H,1H2,(H2,6,7) |
InChI Key |
VTACIMGIQOONMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-4-yl)acetaldehyde typically involves the reaction of 2-aminothiazole with an appropriate aldehyde. One common method is the condensation reaction between 2-aminothiazole and acetaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol, with the addition of a catalytic amount of acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of 2-(2-Aminothiazol-4-yl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminothiazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(2-Aminothiazol-4-yl)acetic acid.
Reduction: 2-(2-Aminothiazol-4-yl)ethanol.
Substitution: Various N-substituted thiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: The compound has shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The biological activity of 2-(2-Aminothiazol-4-yl)acetaldehyde is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2-(2-Aminothiazol-4-yl)acetaldehyde exhibit variations in substituents, physicochemical properties, and applications. Below is a detailed comparison:
Table 1: Key Structural Analogs and Their Properties
Key Differences and Research Findings
Functional Group Impact: The introduction of a hydroxyimino group (e.g., in (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid) enhances metal chelation capacity, crucial for β-lactam antibiotic activity . Ester derivatives (e.g., ethyl 2-(2-aminothiazol-4-yl)acetate) improve solubility in organic solvents, facilitating synthetic steps .
Thermal and Chemical Stability :
- The parent compound’s hydrochloride salt (CAS 66659-20-9) demonstrates superior stability under acidic conditions compared to its free aldehyde form, which is prone to oxidation .
- tert-Butoxycarbonyl (Boc)-protected analogs (e.g., CAS 74440-02-1) resist degradation during amidation reactions, enabling efficient prodrug synthesis .
Biological Activity: Cephalosporin Derivatives: Compounds like cefixime (CAS 79350-37-1) and ceftazidime incorporate the 2-(2-aminothiazol-4-yl) group to enhance gram-negative bacterial targeting via improved penicillin-binding protein affinity . Pheromone Analogs: Structurally related aldehydes (e.g., (Z)-DMCHA) function as beetle pheromones, highlighting the versatility of the aminothiazole-acetaldehyde scaffold .
Synthetic Utility: Thioesterification and aminolysis of 2-(2-Aminothiazol-4-yl)acetaldehyde derivatives yield intermediates for cephalosporins like ceftizoxime alapivoxil . Impurities such as open-ring lactones in cefdinir synthesis underscore the need for precise control over reaction conditions to minimize byproducts .
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